N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide
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Overview
Description
“N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide” is a type of benzothiazole sulfonamide . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides (pKa (BTSO2N(H)Bn) = 3.34 ± 0.05) further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Halocyclization and Iodosulfonylation : Researchers have explored the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This synthetic strategy leads to pyrimidobenzothiazoles, which are valuable intermediates in drug development. The compound’s unique structure allows for diverse modifications, making it a promising scaffold for designing novel pharmaceuticals.
Catalysis and Hydrogenation Reactions
- Carboxamide Carbonyl-Ruthenium Complexes : N-(benzo[d]thiazol-6-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) ligands form organo-carboxamide ruthenium(II) complexes. These complexes exhibit moderate catalytic activity in the transfer hydrogenation of ketones, with potential applications in green chemistry and fine chemical synthesis .
Photochromic Materials and Optoelectronics
- Spiropyrans and Spirooxazines : Novel photochromic compounds, such as 5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans], possess luminescence properties in both cyclic and merocyanine forms. These materials find use in optoelectronic devices, sensors, and data storage systems .
Materials Science and Naphthalene Derivatives
- Distinguishing Photophysical Phenomena : 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) exhibits varying photophysical behavior in different solvents, making it an interesting candidate for materials science applications . Understanding its solvent-dependent properties can guide the design of new materials.
Coordination Chemistry and Fluorescent Probes
- Difluoroboron Complexes : Aromatic imidazole-functionalized ligands linked to 2-(benzo[d]thiazol-2-yl)phenol form difluoroboron complexes. These complexes may serve as fluorescent probes, imaging agents, or sensors due to their unique optical properties .
Mechanism of Action
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-27-11-9-23(10-12-28-2)30(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-18-19(13-16)29-14-21-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZVAIJKGIJDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide |
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